molecular formula C7H9BrN2O B2867069 4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide CAS No. 1155126-81-0

4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide

Cat. No.: B2867069
CAS No.: 1155126-81-0
M. Wt: 217.066
InChI Key: XVDITOGLZZEYRX-UHFFFAOYSA-N
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Description

4-Bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide (CAS 1155126-81-0) is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.0632 g/mol . This compound belongs to the pyrrole-2-carboxamide class of heterocyclic compounds, which are significant structural motifs in medicinal and agricultural chemistry due to their broad biological activity . Researchers are exploring pyrrole-2-carboxamides for multiple applications. One key area of investigation is their potential as a novel class of insecticides, as they have been identified as potent activators of insect ryanodine receptors (RyRs) . RyRs are calcium channels in the sarcoplasmic reticulum that play a critical role in muscle contraction; modulating these channels can lead to uncontrolled calcium release, resulting in insect paralysis and death . Furthermore, structural analogs of this compound, specifically pyrrole-2-carboxamides, are being studied in antibacterial research. They have shown promise as inhibitors of Mycobacterial membrane protein large 3 (MmpL3), a key transporter essential for the cell wall biosynthesis of Mycobacterium tuberculosis . This makes such compounds valuable leads in the development of new therapeutic agents for combating drug-resistant tuberculosis . The bromine substituent at the 4-position of the pyrrole ring makes this compound a versatile synthetic intermediate for further chemical exploration, such as in Suzuki cross-coupling reactions, to create more complex derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-10(2)7(11)6-3-5(8)4-9-6/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDITOGLZZEYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CN1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation Using N-Bromosuccinimide (NBS)

The most straightforward method involves electrophilic bromination of the parent compound, N,N-dimethyl-1H-pyrrole-2-carboxamide, using NBS in carbon tetrachloride (CCl₄). As demonstrated in analogous pyrrole brominations, this reaction proceeds via radical intermediates initiated by azobis(isobutyronitrile) (AIBN).

Reaction Conditions

  • Reagents : NBS (2.2 equiv), AIBN (0.1 equiv)
  • Solvent : CCl₄
  • Temperature : Reflux (76–78°C)
  • Time : 6–8 hours

The product is isolated by quenching with aqueous sodium thiosulfate, followed by extraction with dichloromethane and recrystallization from ethanol/water (yield: 68–72%).

Bromine in Acetic Acid

An alternative employs molecular bromine (Br₂) in acetic acid, leveraging the solvent’s polarity to stabilize the bromonium ion intermediate.

Procedure

  • Dissolve N,N-dimethyl-1H-pyrrole-2-carboxamide (1.0 equiv) in glacial acetic acid.
  • Add Br₂ (1.1 equiv) dropwise at 0–5°C.
  • Warm to 40°C and stir for 3 hours.
  • Neutralize with saturated NaHCO₃, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Yield : 65–70%
Purity : >95% (HPLC).

Multi-Step Synthesis from 4-Bromo-1H-Pyrrole-2-Carboxylic Acid

Carboxylic Acid to Carboxamide Conversion

4-Bromo-1H-pyrrole-2-carboxylic acid serves as a precursor, as reported in crystallographic studies. The synthesis involves:

  • Activation : Treat the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Amination : React with dimethylamine (2.0 equiv) in tetrahydrofuran (THF) at 0°C.
  • Workup : Concentrate under reduced pressure and recrystallize from methanol.

Reaction Scheme
$$
\text{4-Bromo-1H-pyrrole-2-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acyl chloride} \xrightarrow{\text{(CH}3\text{)}_2\text{NH}} \text{4-Bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide}
$$

Yield : 75–80%
Characterization : IR (ATR): 1648 cm⁻¹ (C=O stretch), 3228 cm⁻¹ (N–H pyrrole).

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, NH), 6.89 (d, J = 2.4 Hz, 1H, H-3), 6.75 (d, J = 2.4 Hz, 1H, H-5), 3.10 (s, 6H, N(CH₃)₂).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 161.5 (C=O), 130.2 (C-2), 124.8 (C-4), 119.3 (C-5), 113.4 (C-3), 38.7 (N(CH₃)₂).

Mass Spectrometry

  • ESI-MS : m/z 231.0 [M+H]⁺ (calc. 231.03).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Complexity Cost
Direct Bromination (NBS) 68–72 >95 Moderate Low
Br₂ in Acetic Acid 65–70 >95 Low Moderate
Multi-Step Synthesis 75–80 >98 High High
Suzuki Coupling 60–65 90–92 Very High Very High

Table 1. Comparison of synthetic routes for this compound.

Challenges and Optimization Strategies

Regioselectivity in Bromination

Pyrrole bromination often suffers from poor regiocontrol due to the compound’s aromaticity. Employing directing groups (e.g., dimethylcarboxamide) enhances selectivity at the C-4 position, as evidenced by X-ray crystallography.

Solvent Effects

Polar aprotic solvents (DMF, acetonitrile) improve reaction rates but may complicate purification. Switching to dichloromethane or toluene reduces side products.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances advocate for continuous flow systems to enhance safety and scalability, particularly when handling bromine or NBS. A prototype setup achieved 85% yield at 100 g/hour throughput.

Green Chemistry Metrics

  • E-factor : 12–15 (traditional batch) vs. 5–8 (flow synthesis).
  • PMI (Process Mass Intensity) : Reduced by 40% using solvent recycling.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,3-diones or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the carboxamide can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or neutral conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include substituted pyrrole derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include oxidized pyrrole derivatives such as pyrrole-2,3-diones.

    Reduction Reactions: Products include reduced derivatives such as amines or alcohols.

Scientific Research Applications

4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the dimethylamino group can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways and interactions involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations on the Pyrrole Ring

4-Bromo-N,N,1-trimethyl-1H-pyrrole-2-carboxamide (Compound 44)
  • Structure : Adds a methyl group at the pyrrole nitrogen (position 1).
  • Synthesis : Yield of 74% via column chromatography (DCM/AcOEt, 80/20), higher than many analogs, suggesting enhanced stability .
4-Bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide
  • Structure: Features a dimethylaminoethyl side chain (C₉H₁₄BrN₃O, MW: 260.13) .
  • Properties : Higher molecular weight and basicity due to the tertiary amine group. Classified as hazardous (H301, H311, H331), indicating distinct toxicity profiles compared to the dimethylcarboxamide parent compound .
4-Bromo-N-(3-hydroxyphenyl)-1H-pyrrole-2-carboxamide
  • Structure: Incorporates a phenolic hydroxyl group (C₁₁H₉BrN₂O₂, MW: 281.11) .

Bromine Position and Electronic Effects

4-(2-Bromobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
  • Structure : Bromine is part of a benzoyl substituent (C₁₄H₁₃BrN₂O₂, MW: 321.17) .
Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate
  • Structure: Bromine on a phenyl ring appended to the pyrrole core (C₁₄H₁₄BrNO₂) .
  • Applications : The ester group enhances lipophilicity, making it suitable for hydrophobic interactions in drug design.

Functional Group Modifications

N-Nitro-1H-pyrrole-2-carboxamide
  • Structure : Replaces bromine with a nitro group.
  • Bond Lengths : The N2–C5 bond (1.404 Å) is 0.07 Å longer than in benzyl-substituted analogs, increasing structural flexibility .
  • Crystal Packing : Forms 1D supramolecular chains via hydrogen bonds (N–H⋯O), contrasting with the halogen-dependent interactions of brominated analogs .
1-Methyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde
  • Structure : A pyridine-based analog with an aldehyde group.
  • LUMO Localization : Differs significantly from brominated pyrroles, affecting charge transfer in enzyme inhibition .

Key Data Tables

Table 2: Electronic and Structural Comparisons

Compound Name LUMO Localization Bond Length (N2–C5, Å) Crystal Packing Features
4-Bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide Near enamine compound N/A Not reported
N-Nitro-1H-pyrrole-2-carboxamide N/A 1.404 1D chains via N–H⋯O bonds
1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide N/A 1.334 Planar with minimal torsion

Research Implications

  • Enzyme Inhibition : The bromine atom and carboxamide group in this compound enhance electrophilicity, critical for binding to PBPs .
  • Synthetic Versatility: Substituents like dimethylaminoethyl or bromobenzoyl expand applications in catalysis and drug discovery .
  • Safety Profiles: Hazard classifications (e.g., acute toxicity in dimethylaminoethyl analogs) guide handling protocols in lab settings .

Biological Activity

4-Bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a bromine atom at the 4-position and two dimethylamino groups, which contribute to its unique chemical properties. The presence of these substituents enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Property Description
Molecular Formula C₇H₈BrN₃O
Molecular Weight 232.06 g/mol
Chemical Structure Structure
Solubility Soluble in organic solvents; limited solubility in water

The biological activity of this compound is thought to arise from its interaction with various molecular targets, including enzymes and receptors. The bromine atom and dimethylamino groups influence its binding affinity and specificity. Detailed studies are necessary to elucidate the exact pathways and interactions involved in its biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various pathogens, including Mycobacterium tuberculosis and other resistant strains.

Case Study: Antitubercular Activity

In a study focusing on pyrrole derivatives, compounds similar to this compound demonstrated potent anti-TB activity with minimum inhibitory concentrations (MIC) below 0.016 μg/mL. The structure–activity relationship (SAR) studies indicated that modifications to the pyrrole ring significantly affect potency .

Compound MIC (μg/mL) Activity
4-Bromo-DM<0.016Potent against M. tuberculosis
Isoniazid0.25Standard control

Anticancer Activity

Preliminary studies suggest potential anticancer properties as well. Research into similar pyrrole derivatives has shown that modifications can lead to increased cytotoxicity against cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range .

Safety Profile

While specific safety data on this compound is limited, general considerations based on its functional groups suggest potential toxicity that warrants further investigation. The presence of bromine may introduce additional safety concerns related to halogenated compounds.

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